molecular formula C12H21FN2O B1476560 4-(2-Fluoroethyl)-1-prolylpiperidine CAS No. 2089715-81-9

4-(2-Fluoroethyl)-1-prolylpiperidine

Cat. No.: B1476560
CAS No.: 2089715-81-9
M. Wt: 228.31 g/mol
InChI Key: QGAIMBFFSSQPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethyl)-1-prolylpiperidine is a synthetic compound characterized by a piperidine ring substituted with a prolyl group at position 1 and a 2-fluoroethyl moiety at position 2.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-6-3-10-4-8-15(9-5-10)12(16)11-2-1-7-14-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIMBFFSSQPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional analogues of 4-(2-Fluoroethyl)-1-prolylpiperidine:

Compound Name Structural Features Pharmacological Target/Activity Key Findings Reference
FE@SNAP Fluoroethylated pyrimidine-piperidine hybrid MCHR1 antagonist Demonstrated in vivo activity in rodent models; improved metabolic stability compared to non-fluorinated analogues .
Tos@SNAP Tosyloxyethyl-pyrimidine-piperidine hybrid MCHR1 antagonist precursor Used as a synthetic intermediate; lower receptor affinity than FE@SNAP .
D.1.10 (EP 2023) N-(2-Fluoroethyl)-quinolyloxy-butanamide Tubulin inhibitor Exhibited antiproliferative activity in cancer cell lines; fluorination enhanced cellular uptake .
D.1.15 (EP 2023) N-(2-Fluoroethyl)-quinolyloxy-methylsulfanyl-acetamide Tubulin inhibitor Improved solubility compared to non-fluorinated analogues .
SNAP-7941 derivatives Piperidine-pyrimidine-carboxylates with diverse substituents MCHR1 antagonists Fluorinated versions showed enhanced blood-brain barrier penetration .

Functional and Mechanistic Comparisons

  • Receptor Binding: FE@SNAP and SNAP-7941 derivatives target melanin-concentrating hormone receptor 1 (MCHR1), a G-protein-coupled receptor implicated in appetite regulation and mood disorders. The 2-fluoroethyl group in FE@SNAP likely enhances lipophilicity, improving CNS penetration compared to non-fluorinated variants .
  • Enzyme Inhibition : Tubulin inhibitors like D.1.10 and D.1.15 leverage the 2-fluoroethyl group to disrupt microtubule dynamics. Fluorination in these compounds correlates with increased cytotoxic potency, possibly due to enhanced electrophilicity or metabolic resistance .
  • Synthetic Accessibility : The introduction of a fluoroethyl group often involves nucleophilic fluorination or displacement reactions. For example, FE@SNAP was synthesized via fluoroethylation of a pyrimidine-piperidine precursor under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoroethyl)-1-prolylpiperidine
Reactant of Route 2
4-(2-Fluoroethyl)-1-prolylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.